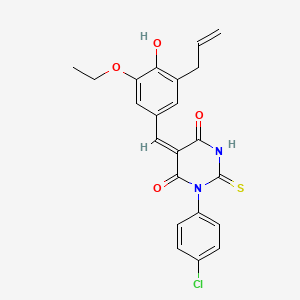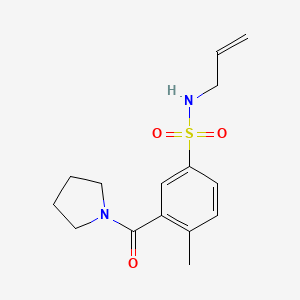
N-(2-chlorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide, also known as CCF-18, is a chemical compound that has been widely used in scientific research for its various biological applications. This sulfonamide derivative is a potent inhibitor of carbonic anhydrase IX, which is overexpressed in hypoxic tumors and is involved in tumor progression.
作用機序
The mechanism of action of N-(2-chlorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide involves the inhibition of carbonic anhydrase IX, which is overexpressed in hypoxic tumors. Carbonic anhydrase IX plays a crucial role in the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. By inhibiting carbonic anhydrase IX, this compound reduces the acidity of the tumor microenvironment, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its inhibitory effect on carbonic anhydrase IX, it has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the major advantages of using N-(2-chlorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide in lab experiments is its specificity for carbonic anhydrase IX, which makes it a useful tool for studying the role of this enzyme in cancer progression. Another advantage is its ability to inhibit the growth of hypoxic tumors, which makes it a potential therapeutic agent for cancer treatment. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the use of N-(2-chlorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide in scientific research. One direction is the development of more potent and selective inhibitors of carbonic anhydrase IX for cancer therapy. Another direction is the use of this compound in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other areas of biology and medicine.
In conclusion, this compound is a potent inhibitor of carbonic anhydrase IX that has been extensively used in scientific research for its various biological applications. Its specificity for carbonic anhydrase IX and its ability to inhibit the growth of hypoxic tumors make it a useful tool for studying the role of this enzyme in cancer progression and a potential therapeutic agent for cancer treatment. Further research is needed to fully understand its biochemical and physiological effects and its potential applications in other areas of biology and medicine.
合成法
The synthesis of N-(2-chlorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide involves the reaction of 2-chlorobenzenesulfonamide with 2-aminobenzothiazole in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
N-(2-chlorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide has been extensively used in scientific research for its various biological applications. One of its major applications is in cancer research, where it has been shown to inhibit the growth of hypoxic tumors by targeting carbonic anhydrase IX. It has also been used in the development of fluorescent probes for imaging hypoxic tumors.
特性
IUPAC Name |
N-(2-chlorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S2/c13-8-4-1-2-5-9(8)16-20(17,18)11-7-3-6-10-12(11)15-19-14-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDWHZXSMXJIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC3=NSN=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200127 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-7-(4-nitrophenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5360608.png)
![1-[2-(4-chlorophenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B5360612.png)
![N-(3,3-dimethylbutyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5360619.png)
![ethyl 1-[N-(3-chlorophenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate](/img/structure/B5360620.png)
![1-(1,4-dioxan-2-ylcarbonyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5360632.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5360641.png)
![N-[1-[(ethylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5360646.png)
![N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-furamide](/img/structure/B5360651.png)

![N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5360662.png)
![7-acetyl-6-(3,4-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5360667.png)
![N-(2-fluorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360672.png)
![1-benzoyl-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5360690.png)